molecular formula C12H20ClNO4 B12646430 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride CAS No. 27688-93-3

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride

Cat. No.: B12646430
CAS No.: 27688-93-3
M. Wt: 277.74 g/mol
InChI Key: FVMXTFPQENSYAS-UHFFFAOYSA-N
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Description

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is often used as a beta-blocker, which is a class of drugs that are primarily used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride typically involves the reaction of 4-hydroxybenzene-1,2-diol with 3-chloro-2-hydroxypropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 4-hydroxybenzene-1,2-diol attacks the electrophilic carbon of the 3-chloro-2-hydroxypropylamine, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize the formation of by-products. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Various alkyl or acyl derivatives

Scientific Research Applications

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleophilic substitution reactions.

    Biology: Investigated for its role in modulating biological pathways involving beta-adrenergic receptors.

    Medicine: Widely used as a beta-blocker to manage cardiovascular diseases.

    Industry: Employed in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and other tissues. By blocking these receptors, the compound inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in managing cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

  • Atenolol
  • Metoprolol
  • Propranolol

Comparison

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is unique in its specific binding affinity and selectivity for beta-adrenergic receptors. Compared to atenolol and metoprolol, it has a different pharmacokinetic profile, which can influence its duration of action and side effect profile. Propranolol, on the other hand, is non-selective and can block both beta-1 and beta-2 adrenergic receptors, leading to a broader range of effects.

Properties

CAS No.

27688-93-3

Molecular Formula

C12H20ClNO4

Molecular Weight

277.74 g/mol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C12H19NO4.ClH/c1-8(2)13-6-9(14)7-17-10-3-4-11(15)12(16)5-10;/h3-5,8-9,13-16H,6-7H2,1-2H3;1H

InChI Key

FVMXTFPQENSYAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC(=C(C=C1)O)O)O.Cl

Origin of Product

United States

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